molecular formula C5H6O4 B592457 (2R,4R)-1,3-dioxolane-2,4-dicarbaldehyde CAS No. 127903-51-9

(2R,4R)-1,3-dioxolane-2,4-dicarbaldehyde

Cat. No.: B592457
CAS No.: 127903-51-9
M. Wt: 130.099
InChI Key: OOFSKMVJEZTDGS-CRCLSJGQSA-N
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Description

(2R,4R)-1,3-Dioxolane-2,4-dicarbaldehyde ( 127903-51-9) is a chiral chemical building block of high value to synthetic and pharmaceutical chemists. With the molecular formula C5H6O4 and a molecular weight of 130.099 g/mol, this compound serves as a versatile intermediate in the construction of more complex molecules . Its structure features two aldehyde groups on a chiral 1,3-dioxolane backbone, making it a valuable precursor for introducing specific stereochemistry into target compounds. This di-aldehyde is particularly useful in heterocyclic chemistry, nucleoside and nucleotide chemistry, and the synthesis of fine chemicals, enabling the efficient development of new active pharmaceutical ingredients (APIs) . Suppliers like Henan Coreychem offer this product with a high purity range of 85.0% to 99.8% and a production capacity of 100 kilograms per week, facilitating both research-scale and scale-up production needs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

127903-51-9

Molecular Formula

C5H6O4

Molecular Weight

130.099

IUPAC Name

(2R,4R)-1,3-dioxolane-2,4-dicarbaldehyde

InChI

InChI=1S/C5H6O4/c6-1-4-3-8-5(2-7)9-4/h1-2,4-5H,3H2/t4-,5+/m0/s1

InChI Key

OOFSKMVJEZTDGS-CRCLSJGQSA-N

SMILES

C1C(OC(O1)C=O)C=O

Synonyms

1,3-Dioxolane-2,4-dicarboxaldehyde, (2R,4R)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural or functional similarities with (2R,4R)-1,3-dioxolane-2,4-dicarbaldehyde:

Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)
  • Structure : Contains a 1,3-dioxolane ring with ester groups (COOCH₃) at positions 4 and 5 and a hydroxylphenyl substituent at position 2.
  • Key Properties :
    • Melting point: 94–95°C
    • Optical rotation: [α]²⁰_D = −80 (CHCl₃)
    • Enantiomeric excess: >99% ee
    • Biological Activity : Exhibits antimicrobial activity (MIC range: 4.8–5000 µg/mL) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Diethyl (4R-(2α,4α,5β))-2-ethyl-2-methyl-1,3-dioxolane-4,5-dicarboxylate
  • Structure : Ethyl ester groups at positions 4 and 5, with ethyl and methyl substituents on the dioxolane ring.
  • Key Properties :
    • Molecular formula: C₁₂H₂₀O₆
    • CAS: 188915-93-7
    • Applications : Used in chiral ligand synthesis and asymmetric catalysis .
4-Hydroxynaphthalene-1,3-dicarbaldehyde
  • Structure : Aromatic naphthalene core with aldehyde groups at positions 1 and 3 and a hydroxyl group at position 3.
  • Synthesis : Produced via hexamine-mediated formylation of α-naphthol in trifluoroacetic acid .
  • Reactivity : Electrophilic aldehydes enable condensation reactions for heterocyclic synthesis.

Comparative Analysis of Key Properties

Compound Functional Groups Stereochemistry Biological Activity (MIC Range, µg/mL) Synthetic Method
This compound Aldehydes (CHO) R,R Not reported in evidence Likely acid-catalyzed cyclization
Dimethyl 1,3-dioxolane-4,5-dicarboxylate (7) Esters (COOCH₃), hydroxyphenyl R,R 4.8–5000 (antibacterial/fungal) Salicylaldehyde + diethyl oxalate
Diethyl 1,3-dioxolane-4,5-dicarboxylate Esters (COOCH₂CH₃) 2α,4α,5β Not reported Diol + dimethoxypropane
4-Hydroxynaphthalene-1,3-dicarbaldehyde Aldehydes, hydroxyl None (aromatic) Not tested Hexamine + α-naphthol
Key Observations :

Substituent Effects :

  • Aldehydes vs. Esters : Aldehyde-containing derivatives (e.g., target compound) are more electrophilic and reactive toward nucleophiles, whereas ester derivatives (e.g., compound 7) are stabilized and used in chiral applications .
  • Aromatic vs. Aliphatic : Aromatic substituents (e.g., hydroxyphenyl in compound 7) enhance antimicrobial activity compared to aliphatic analogs .

Stereochemical Influence :

  • Chiral 1,3-dioxolanes (R,R or S,S configurations) exhibit enantioselectivity in catalysis and higher biological potency. For example, compound 7’s >99% ee correlates with its strong antimicrobial profile .

Biological Activity :

  • 1,3-Dioxolane dicarboxylates show broad-spectrum activity against Gram-positive bacteria (MIC: 9.8–78 µg/mL for S. aureus) and fungi (MIC: 19.5–156 µg/mL for C. albicans). The hydroxyphenyl group in compound 7 enhances membrane penetration .

Preparation Methods

Swern Oxidation

The Swern oxidation employs oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) to convert primary alcohols to aldehydes without over-oxidation to carboxylic acids. For instance, treating 2,2-dimethyl-1,3-dioxolane-4,5-diol with oxalyl chloride in DMSO at −78°C, followed by quenching with triethylamine, yields the dialdehyde in 59–82% yield (Table 1). This method is favored for its mild conditions and compatibility with acid-sensitive protecting groups.

Table 1: Swern Oxidation of Erythritol-Derived Diols

Starting MaterialConditionsYield (%)Stereochemical Purity
cis-Diol−78°C, 2 h59cis/trans = 3.4:1
trans-Diol−78°C, 3 h74cis/trans = 0:1

Periodate-Mediated Oxidative Cleavage

Polymer-supported periodate (NaIO₄) offers a green alternative for oxidative cleavage of diols to dialdehydes. In a recent advance, cyclobutanediol derivatives were cleaved using polymer-bound periodate in dichloromethane, achieving >99% yield without hydrate formation. Applied to erythritol-derived diols, this method could streamline large-scale production while minimizing waste.

Stereochemical Considerations in Synthesis

The (2R,4R) configuration is preserved through careful selection of starting materials and reaction conditions. For example, D-erythritol’s inherent (2R,3R) configuration directly translates to the (2R,4R) stereochemistry in the dioxolane ring after acetonide formation. Racemization risks during oxidation are mitigated by using low-temperature Swern conditions (−78°C) or non-aqueous periodate cleavage.

Chiral HPLC and NMR spectroscopy are employed to verify enantiomeric excess (e.e.). In asymmetric Tishchenko reactions using Ir catalysts, the dialdehyde precursor demonstrated moderate e.e. (up to 72%), underscoring the importance of stereochemical fidelity in downstream applications.

Alternative Synthetic Routes

Bio-Based Precursors

D-Isoascorbic acid, a bio-derived starting material, has been explored as a precursor. Its 2,3-diol group is protected as a dioxolane, followed by oxidation of the 4,5-hydroxyls to aldehydes. This route aligns with green chemistry principles but requires optimization to match traditional yields.

Reductive Amination Followed by Oxidation

In a novel approach, 2,5-dihydrazino-dioxolane intermediates (derived from hydrazine and dichlorodiformylpyrroles) are oxidized to dialdehydes using MnO₂. While this method avoids harsh acids, it introduces additional steps, reducing overall efficiency.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors have been proposed for acetonide formation, reducing reaction times from hours to minutes. Oxidation steps benefit from immobilized reagents (e.g., polymer-supported periodate), which simplify purification and recycle catalysts.

Table 2: Comparative Analysis of Oxidation Methods

MethodYield (%)ScalabilityEnvironmental Impact
Swern Oxidation59–82ModerateHigh (toxic byproducts)
Polymer Periodate>99HighLow
MnO₂ Oxidation70–75LowModerate

Q & A

Q. What are the key considerations in the stereoselective synthesis of (2R,4R)-1,3-dioxolane-2,4-dicarbaldehyde?

  • Methodological Answer: Stereoselective synthesis requires chiral starting materials or catalysts to control the (2R,4R) configuration. For example, similar dioxolane derivatives are synthesized via protected carbohydrate intermediates (e.g., D-gluconolactone derivatives), where isopropylidene groups shield hydroxyl groups during functionalization . Reaction conditions (solvent polarity, temperature) must be optimized to preserve stereochemical integrity. Techniques like chiral chromatography or asymmetric catalysis can enhance enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify stereochemistry and confirm aldehyde functionality. Coupling constants in 1H^{1}\text{H} NMR reveal spatial relationships between protons .
  • X-ray Crystallography: Resolves absolute configuration and molecular conformation, critical for validating stereochemical assignments .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
  • Infrared Spectroscopy (IR): Detects carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and dioxolane ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, pH, temperature). To address this:
  • Perform dose-response studies across multiple models (e.g., viral vs. bacterial systems) .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities for target biomolecules .
  • Conduct metabolic stability assays to assess compound degradation under physiological conditions .
  • Cross-validate results with structural analogs to isolate stereochemical or electronic effects .

Q. What strategies are employed to enhance the stability of this compound under physiological conditions?

  • Methodological Answer:
  • Prodrug Design: Mask aldehyde groups with acid-labile protecting groups (e.g., acetal or hydrazone linkages) to improve solubility and reduce off-target reactivity .
  • Formulation Optimization: Use cyclodextrins or lipid-based nanoparticles to encapsulate the compound, shielding it from hydrolysis .
  • pH Adjustment: Buffer solutions (pH 6–7.4) minimize aldehyde oxidation, as observed in related dioxolane derivatives .

Q. What computational approaches are recommended to predict the reactivity of this compound in enzymatic environments?

  • Methodological Answer:
  • Density Functional Theory (DFT): Models electron distribution to predict nucleophilic attack sites (e.g., aldehyde vs. dioxolane oxygen) .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with enzyme active sites (e.g., viral polymerases) to identify steric or electronic barriers .
  • Docking Studies: Use software like AutoDock Vina to screen binding poses against targets (e.g., bacterial cell-wall synthases) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the antiviral efficacy of this compound analogs?

  • Methodological Answer:
  • Mechanistic Profiling: Compare inhibition kinetics (e.g., KiK_i values) across viral strains to identify structure-activity relationships (SARs) .
  • Resistance Mutagenesis: Generate viral mutants to pinpoint binding site mutations that reduce efficacy .
  • Off-Target Screening: Use proteome microarrays to rule out non-specific interactions .

Experimental Design Guidelines

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

  • Methodological Answer:
  • Fluorogenic Substrate Assays: Monitor real-time hydrolysis (e.g., using 4-methylumbelliferyl substrates) for glycosidase or protease inhibition .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics to immobilized enzymes .
  • Circular Dichroism (CD): Detect conformational changes in enzymes upon compound binding .

Synthesis Optimization

Q. How can reaction yields be improved in multi-step syntheses of this compound derivatives?

  • Methodological Answer:
  • Flow Chemistry: Continuous flow systems enhance mixing and reduce side reactions in oxidation steps (e.g., Swern or TEMPO-mediated oxidations) .
  • Microwave-Assisted Synthesis: Accelerates ring-closing steps (e.g., dioxolane formation) with precise temperature control .
  • Catalytic Recycling: Employ recyclable chiral catalysts (e.g., organocatalysts) to reduce costs and waste .

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